molecular formula C17H22N4O B6612592 3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918480-32-7

3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile

Cat. No. B6612592
CAS RN: 918480-32-7
M. Wt: 298.4 g/mol
InChI Key: UPTFDQGTCRCMJQ-UHFFFAOYSA-N
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Description

3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile, or 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that is widely used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in chemical reactions. In addition, 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile has been found to have potential applications in the field of biochemistry, particularly in the study of enzymes and other biological molecules.

Scientific Research Applications

3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile is used in a variety of scientific research applications. One of the most common applications is in the field of coordination chemistry, where it is used as a ligand to form coordination complexes with transition metals. In addition, this compound is used as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used in the study of enzymes and other biological molecules, as it has been found to have potential applications in the field of biochemistry.

Mechanism of Action

The mechanism of action of 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile is not completely understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. In addition, it is believed that this compound may act as a catalyst in certain chemical reactions, as well as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile are not well understood. However, it has been suggested that this compound may have potential applications in the field of biochemistry, as it has been found to have potential applications in the study of enzymes and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile for laboratory experiments include its versatility as a ligand, reagent, and catalyst, as well as its potential applications in the field of biochemistry. However, there are some limitations to using this compound for laboratory experiments, such as its potential toxicity and the need for careful handling and storage.

Future Directions

The future directions for 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the field of biochemistry. In addition, further research is needed to explore the potential applications of this compound in the fields of medicinal chemistry, materials science, and nanotechnology. Finally, further research is needed to optimize the synthesis method of this compound, as well as the methods for its use in laboratory experiments.

Synthesis Methods

3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of pyrrolidine-1-carbonyl chloride with 4-piperazin-1-ylmethylbenzonitrile in the presence of a base. This reaction produces 3-Pyrrolidine-1-carbonyl-4-piperazin-1-ylmethylbenzonitrile in good yields. Other methods for the synthesis of this compound include the reaction of pyrrolidine-1-carbonyl chloride with 4-piperazin-1-ylmethylbenzonitrile in the presence of a catalyst, and the reaction of pyrrolidine-1-carbonyl chloride with 4-piperazin-1-ylmethylbenzonitrile in the presence of an acid.

properties

IUPAC Name

3-[[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c18-13-15-4-3-5-16(12-15)14-19-8-10-21(11-9-19)17(22)20-6-1-2-7-20/h3-5,12H,1-2,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFDQGTCRCMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649735
Record name 3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile

CAS RN

918480-32-7
Record name 3-{[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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